

# Comparative Study on the Drug Loading Capacity of Casein Nanoparticles

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## Compound of Interest

Compound Name: Calcium caseinate

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## A Guide for Researchers and Drug Development Professionals

Casein, the primary phosphoprotein found in milk, has emerged as a promising biomaterial for the development of nanocarriers in drug delivery.[1][2][3] Its unique properties, including biocompatibility, biodegradability, non-toxicity, and stability, make it an ideal candidate for encapsulating therapeutic agents.[1][2] Casein nanoparticles can effectively carry both hydrophobic and hydrophilic drugs, enhancing their solubility, stability, and bioavailability.[2][4] This guide provides a comparative analysis of the drug loading capacity of various casein nanoparticle formulations, supported by experimental data and detailed protocols.

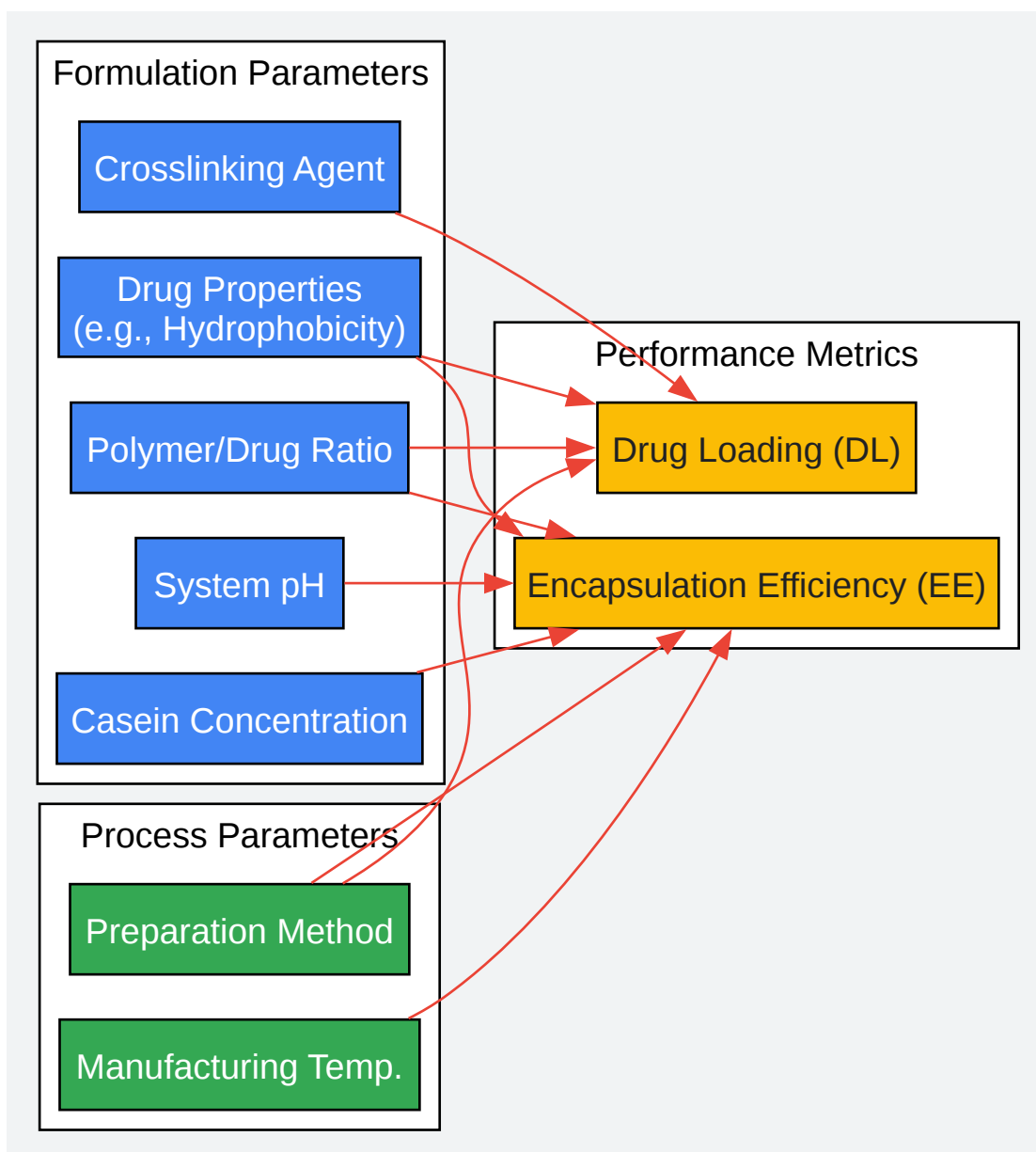
## Factors Influencing Drug Loading and Encapsulation Efficiency

The efficacy of casein nanoparticles as drug carriers is significantly determined by their Drug Loading (DL) and Encapsulation Efficiency (EE). Several factors can be modulated during the formulation process to optimize these parameters:

- **Polymer-to-Drug Ratio:** This ratio is a critical determinant of both DL and EE. Studies on daunorubicin and benzydamine have shown that increasing the proportion of casein relative to the drug generally leads to higher encapsulation efficiency.[5][6][7][8] However, drug loading tends to decrease as the polymer amount increases.[7]

- **Casein Concentration:** The concentration of casein in the formulation mixture directly impacts nanoparticle characteristics. For instance, in the preparation of chrysin-loaded nanoparticles, casein concentration was a key factor affecting encapsulation efficiency.[2]
- **Preparation Method:** The technique used to fabricate the nanoparticles, such as coacervation, emulsification, or nano spray-drying, plays a significant role.[1][4][5][6] The chosen method affects particle size, morphology, and the efficiency of drug entrapment.
- **Drug Properties:** The physicochemical properties of the drug, particularly its hydrophobicity, influence its interaction with the casein matrix. Casein's amphiphilic nature allows it to form core-shell structures where hydrophobic drugs can be entrapped within the core.[2]
- **pH:** Casein's solubility and structure are pH-dependent. Its pH-responsive nature can be exploited for targeted drug release and affects the encapsulation process.[1][5][9]
- **Crosslinking:** The use of crosslinking agents can enhance the stability of the nanoparticles and modulate drug release profiles, thereby influencing the retention of the drug within the carrier.[1]
- **Manufacturing Temperature:** Temperature can affect the self-assembly of casein molecules and the interaction with the drug, thereby influencing the final encapsulation efficiency.[1]

Below is a diagram illustrating the interplay of these key factors.



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Key factors influencing drug loading and encapsulation efficiency in casein nanoparticles.

## Comparative Data on Drug Loading Capacity

The following table summarizes experimental data from various studies, showcasing the drug loading capacity of casein nanoparticles for different therapeutic agents.

Drug	Formulation Method	Drug Loading (%)	Encapsulation Efficiency (%)	Particle Size (nm)	Zeta Potential (mV)	Reference
Celecoxib	Nanoparticles via emulsification	-	90.71	216.1	-24.6	[4]
Flutamide	Ionic crosslinking	8.73	64.55	< 100	+7.54 to +17.3	[1]
Alfuzosin	Spray-drying	-	92.86 - 97.75	122.1 - 260.0	-21.6 to -36.6	[1]
Resveratrol	-	-	> 85	-	-	[1]
Daunorubicin	Coacervation & nano spray-drying	2.14 - 3.09	42.80 - 61.80	127 - 167	-	[5]
Chrysin	Self-assembly	11.56	79.84	225.3	-33	[2]
Benzydamine	Nano spray-drying	16.02 - 57.41	34.61 - 78.82	135.9 - 994.2	-	[7][8]
Curcumin	Coacervation	-	87.05	201.4	-86.9	[9]

Note: A dash (-) indicates that the data was not specified in the cited source.

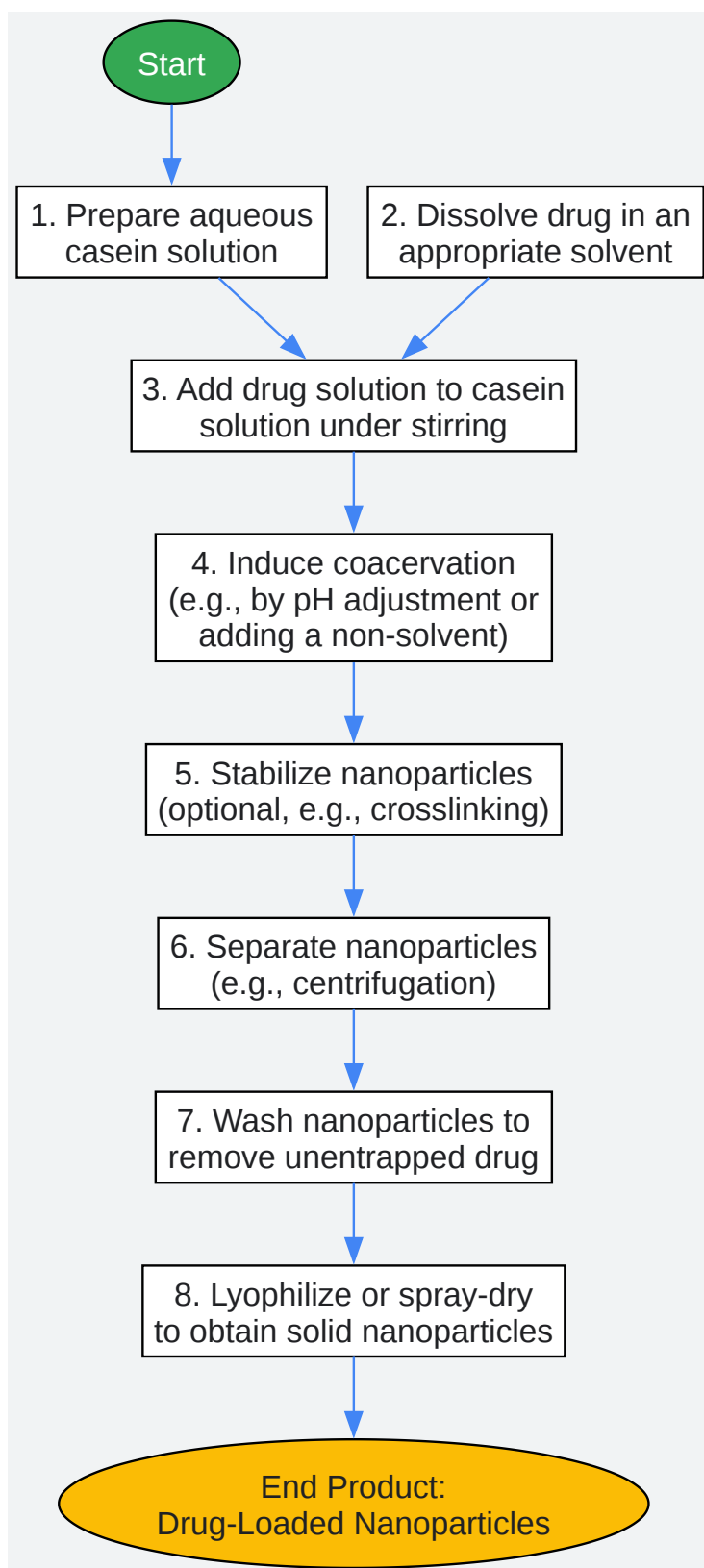
## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the preparation of drug-loaded casein nanoparticles and the

subsequent determination of their loading capacity.

## **Preparation of Drug-Loaded Casein Nanoparticles (Coacervation Method)**

The coacervation technique is a widely used method for preparing casein nanoparticles due to its simplicity and effectiveness.[\[5\]](#)[\[6\]](#)[\[9\]](#)



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General workflow for preparing casein nanoparticles via the coacervation method.

#### Methodology:

- **Casein Solution Preparation:** A specific amount of casein (e.g., sodium caseinate) is dissolved in deionized water. The pH may be adjusted (e.g., to pH 8) to ensure complete dissolution.[\[10\]](#)
- **Drug Solution Preparation:** The therapeutic drug is dissolved in a suitable solvent. For hydrophobic drugs, an organic solvent is often used.
- **Mixing:** The drug solution is added dropwise to the casein solution under continuous stirring to form an initial emulsion or dispersion.
- **Coacervation Induction:** Nanoparticle formation is induced by changing the solvent conditions. This is commonly achieved by adjusting the pH of the solution towards the isoelectric point of casein (around pH 4.6), causing the protein to become less soluble and self-assemble into nanoparticles, encapsulating the drug.[\[11\]](#)
- **Separation and Purification:** The formed nanoparticles are separated from the solution, typically by centrifugation.
- **Washing:** The nanoparticle pellet is washed multiple times to remove any unencapsulated drug and residual solvent.
- **Drying:** The purified nanoparticles are often freeze-dried (lyophilized) or spray-dried to obtain a stable powder that can be easily stored and reconstituted.[\[1\]](#)[\[5\]](#)[\[6\]](#)

## Determination of Drug Loading and Encapsulation Efficiency

Accurate quantification of the entrapped drug is essential to evaluate the formulation.

#### Methodology:

- **Nanoparticle Separation:** After preparation, the nanoparticle suspension is centrifuged at high speed to separate the drug-loaded nanoparticles from the supernatant containing the free, unencapsulated drug.

- Quantification of Free Drug: The amount of drug in the supernatant is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]
- Quantification of Loaded Drug: A known amount of the dried nanoparticles is dissolved or disrupted using an appropriate solvent to release the encapsulated drug. The total amount of drug within the nanoparticles is then quantified.
- Calculations:
  - Encapsulation Efficiency (EE %): This represents the percentage of the initial drug that was successfully entrapped in the nanoparticles.

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$$EE (\%) = [(Total\ amount\ of\ drug - Amount\ of\ free\ drug\ in\ supernatant) / Total\ amount\ of\ drug] \times 100$$

- Drug Loading (DL %): This indicates the weight percentage of the drug relative to the total weight of the nanoparticle.

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$$DL (\%) = [Weight\ of\ drug\ in\ nanoparticles / Total\ weight\ of\ nanoparticles] \times 100$$

## Conclusion

Casein nanoparticles stand out as a highly versatile and promising platform for drug delivery. Their drug loading capacity can be significantly tailored by optimizing various formulation and process parameters, including the polymer-to-drug ratio, preparation method, and pH. The data



clearly indicates that high encapsulation efficiencies, often exceeding 80-90%, are achievable for a range of drugs.[1][4] This adaptability, combined with casein's excellent safety profile, positions these nanoparticles as a strong candidate for developing novel therapeutic systems to improve the delivery and efficacy of a wide array of pharmaceutical agents. Further research focusing on direct, side-by-side comparisons with other nanocarriers will continue to elucidate their specific advantages in the field of nanomedicine.

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## References

- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. REVIEW ON CASEIN PRODUCTION AND CASEIN BASED NANO - FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 4. Formulation and In Vitro Evaluation of Casein Nanoparticles as Carrier for Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Casein-Based Nanoparticles: A Potential Tool for the Delivery of Daunorubicin in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein Micelles as Nanocarriers for Benzydamine Delivery [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Design and characterisation of casein coated and drug loaded magnetic nanoparticles for theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
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